IDO1 Inhibitory Potency: 1H-Indole-4,7-diamine vs. Reference Inhibitor Epacadostat
In a standardized biochemical assay, 1H-Indole-4,7-diamine demonstrates measurable but weak inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. While not a potent clinical candidate, its activity provides a defined baseline for structure-activity relationship (SAR) studies [1]. This is in stark contrast to the clinical-stage IDO1 inhibitor Epacadostat (INCB024360), which achieves nanomolar potency in the same assay format [1] [2].
| Evidence Dimension | Inhibition of human IDO1 enzyme activity |
|---|---|
| Target Compound Data | IC50 > 3,180 nM (3.18 µM) |
| Comparator Or Baseline | Epacadostat (INCB024360) |
| Quantified Difference | Epacadostat is >3,180-fold more potent (lower IC50) |
| Conditions | Recombinant human IDO1, L-tryptophan substrate, 45 min incubation, kynurenine formation assay [1] |
Why This Matters
This comparison establishes 1H-Indole-4,7-diamine as an appropriate, low-potency control or starting scaffold for medicinal chemistry programs aimed at developing novel, improved IDO1 inhibitors, as opposed to the high-potency clinical candidate Epacadostat.
- [1] BindingDB. (2025). BDBM50550888 CHEMBL4749277: Inhibition of recombinant human IDO1 by 1H-Indole-4,7-diamine. View Source
- [2] Liu, X. et al. (2017). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. View Source
